molecular formula C15H14ClN3O B1344954 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-71-5

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No. B1344954
M. Wt: 287.74 g/mol
InChI Key: LSZVYGYJSYIUPR-UHFFFAOYSA-N
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Description

The compound 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a novel molecule that incorporates biologically active moieties such as quinoline and oxadiazole. Quinoline derivatives have been widely studied due to their diverse biological activities, and their combination with oxadiazole structures is of significant interest in medicinal chemistry for the potential development of new therapeutic agents .

Synthesis Analysis

The synthesis of related quinoline-oxadiazole derivatives typically involves the initial formation of 2-chloroquinolinecarboxaldehydes using Vilsmeier's reagent (DMF and POCI3 complex). These intermediates are then reacted with aromatic acid hydrazides to yield quinoline-3-substituted hydrazones. Subsequent treatment with acetic anhydride under reflux conditions leads to the formation of the oxadiazoline system flanked by quinoline and substituted benzene moieties . This method demonstrates the versatility of the synthetic approach in generating a variety of quinoline-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed by spectral data, including IR, H NMR, and Mass spectral studies. For instance, the IR spectrum typically shows a peak at 1680 cm^-1 due to the carbonyl function, which is distinct from the aldehyde function in the precursor compounds. The H-NMR spectrum provides further structural insights, with signals corresponding to the various protons in the molecule, including those of the methyl group and the aromatic hydrogens .

Chemical Reactions Analysis

The chemical reactivity of quinoline-oxadiazole derivatives is influenced by the presence of the oxadiazole ring and the quinoline moiety. These compounds can undergo further chemical transformations, which can be utilized to synthesize a wide range of derivatives with potential biological activities. For example, the introduction of sulfur atoms or triazole rings via click chemistry can lead to new compounds with enhanced properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro, methyl, and propyl groups can influence these properties and affect the compound's biological activity and pharmacokinetic profile. The quantitation of similar compounds in biological matrices like rat serum, urine, and brain, as described for a related compound, is crucial for understanding their pharmacokinetics and potential as therapeutic agents .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds derived from quinoline and oxadiazole moieties have been extensively studied for their biological activities. The synthesis of these compounds often involves condensation reactions and cyclization processes that result in molecules with potential therapeutic properties. For instance, the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols demonstrated significant antimicrobial activity against various bacterial and fungal strains, underscoring the antimicrobial potency of quinoline-oxadiazole derivatives (Faldu et al., 2014).

Anticancer Potential

The synthesis and evaluation of indole-quinoline-oxadiazoles have unveiled their anticancer potential, particularly against breast adenocarcinoma cell lines. These compounds, characterized by their hybrid molecular structure, have been found to exhibit low cytotoxicity towards normal cells while selectively inhibiting cancer cell growth. This selectivity is essential for the development of anticancer drugs, as it minimizes the damage to healthy tissues (Kamath et al., 2016).

Antimicrobial Activity

The development of novel quinoline derivatives containing an azole nucleus has shown promising antibacterial and antifungal activities. These compounds' synthesis involves reactions under microwave conditions, leading to efficient and rapid production. The enhanced antimicrobial activity of these derivatives is particularly significant in the context of rising antibiotic resistance, showcasing their potential as novel antimicrobial agents (Kidwai et al., 2000).

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives, fused with oxadiazole and tetrazole rings, have been identified to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects. These activities highlight the therapeutic potential of such compounds in treating inflammation and pain, key symptoms in various diseases and conditions (Kethireddy et al., 2017).

Safety And Hazards

As for the safety and hazards of this specific compound, it’s hard to say without specific studies. However, like all chemicals, it should be handled with care, using appropriate safety measures.


Future Directions

The future directions of research on this compound would likely involve further exploration of its potential biological activities and therapeutic applications, given the known properties of its structural components. This could include testing its efficacy against various diseases, studying its mechanism of action, and optimizing its synthesis for potential industrial production.


Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound “2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline”, more specific studies would be needed.


properties

IUPAC Name

3-(2-chloro-6-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-7-9(2)5-6-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZVYGYJSYIUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=C(N=C3C=CC(=CC3=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649305
Record name 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

CAS RN

1142201-71-5
Record name Quinoline, 2-chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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